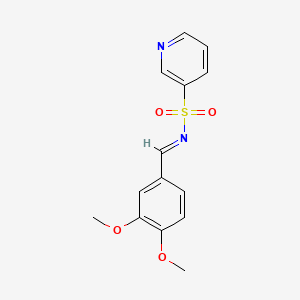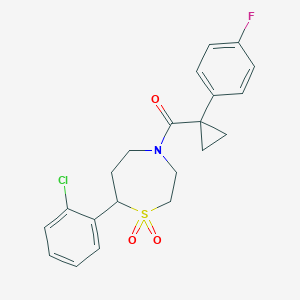
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazepane ring might be formed through a cyclization reaction, while the phenyl rings could be added through a coupling reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the halogenated phenyl rings might be susceptible to nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the halogens might make it relatively dense and polar, while the multiple rings could contribute to a high boiling point .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By analogy, our compound could potentially be designed to target specific viral enzymes or replication mechanisms, offering a new avenue for antiviral drug development.
Anti-inflammatory Properties
Compounds with an indole nucleus have been found to possess anti-inflammatory activities . This suggests that our compound might be used to modulate inflammatory pathways, providing therapeutic options for diseases characterized by inflammation.
Anticancer Applications
Indole derivatives are known to have anticancer effects. They can interact with various cellular targets, potentially inducing apoptosis in cancer cells . The structural complexity of our compound might allow it to bind with high affinity to cancer cell receptors or enzymes, disrupting their proliferation.
Antimicrobial Effects
The antimicrobial potential of indole derivatives extends to combating a range of bacterial and fungal pathogens . Our compound could be explored for its efficacy against resistant strains of microbes, addressing the growing issue of antibiotic resistance.
Neuroprotective Effects
Pyrazoline derivatives have been studied for their neuroprotective effects, such as inhibiting acetylcholinesterase activity . This enzyme is crucial for nerve pulse transmission, and its inhibition can lead to improved outcomes in neurodegenerative diseases. Our compound may similarly be investigated for its potential to protect neural cells.
Oxidative Stress Reduction
Oxidative stress is implicated in numerous diseases, and compounds that can mitigate this stress are valuable. Pyrazoline derivatives have shown antioxidant activities, suggesting that our compound could be developed as an antioxidant to prevent or treat conditions caused by oxidative damage .
Antiparasitic Activity
Indole derivatives have also demonstrated antiparasitic effects. This opens up the possibility of our compound being used in the treatment of parasitic infections, providing a new tool in the fight against these diseases .
Antidiabetic Potential
Some indole derivatives have been found to exhibit antidiabetic properties, which could be due to their ability to modulate metabolic pathways . The compound might be researched for its potential to regulate blood sugar levels, offering a novel approach to diabetes management.
Orientations Futures
Propriétés
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3S/c22-18-4-2-1-3-17(18)19-9-12-24(13-14-28(19,26)27)20(25)21(10-11-21)15-5-7-16(23)8-6-15/h1-8,19H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGGPRAKLQEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


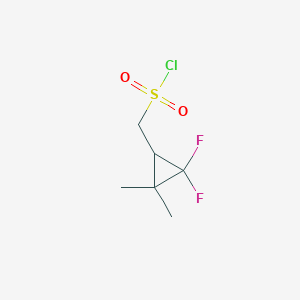

![Ethyl (5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2558922.png)
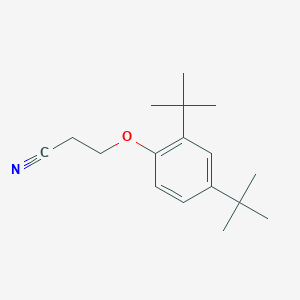
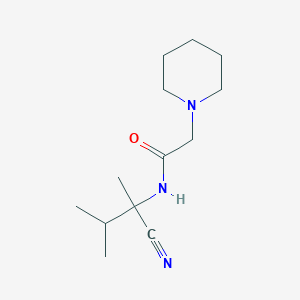



![5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2558931.png)
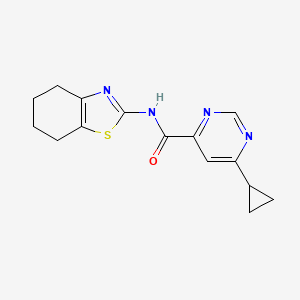
![5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2558934.png)
